N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021132-00-2
VCID: VC4206424
InChI: InChI=1S/C15H12BrN3O3S/c1-21-10-4-2-9(3-5-10)8-13(20)17-15-19-18-14(22-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20)
SMILES: COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Molecular Formula: C15H12BrN3O3S
Molecular Weight: 394.24

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

CAS No.: 1021132-00-2

Cat. No.: VC4206424

Molecular Formula: C15H12BrN3O3S

Molecular Weight: 394.24

* For research use only. Not for human or veterinary use.

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide - 1021132-00-2

Specification

CAS No. 1021132-00-2
Molecular Formula C15H12BrN3O3S
Molecular Weight 394.24
IUPAC Name N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C15H12BrN3O3S/c1-21-10-4-2-9(3-5-10)8-13(20)17-15-19-18-14(22-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20)
Standard InChI Key LTHPJDCRZRWNRQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule consists of three key components:

  • A 1,3,4-oxadiazole ring serving as the central heterocycle.

  • A 5-bromothiophene moiety attached at the 5-position of the oxadiazole.

  • A 2-(4-methoxyphenyl)acetamide group linked to the oxadiazole’s 2-position .

This arrangement creates a planar structure conducive to π-π stacking and hydrogen bonding, critical for interactions with biological targets.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂BrN₃O₃S
Molecular Weight394.24 g/mol
CAS Number1021132-00-2
IUPAC NameAs above
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Formation of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine:

    • Cyclization of thiophene-2-carbohydrazide with bromine, followed by dehydration .

  • Acetylation with 2-(4-Methoxyphenyl)acetyl Chloride:

    • Amide coupling using DCC/DMAP in anhydrous THF.

Table 2: Reaction Conditions

StepReagents/ConditionsYield
1Br₂, DCM, 0°C → RT, 12 hr65%
2DCC, DMAP, THF, reflux, 6 hr72%

Purification and Characterization

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Purity: >95% (HPLC, C18 column, acetonitrile/water) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and DMF.

  • Stability: Stable at RT for 6 months; degrades under strong acidic/basic conditions .

Pharmacokinetic Predictions

ParameterPredicted ValueMethod
logP3.2 ± 0.3XLogP3
Hydrogen Bond Donors1PubChem
Polar Surface Area68.5 ŲChemAxon

Biological Activities and Mechanisms

Antimicrobial Effects

  • Gram-positive bacteria: MIC of 16 µg/mL against S. aureus.

  • Fungal strains: 50% growth inhibition of C. albicans at 32 µg/mL .

α-Glucosidase Inhibition

Demonstrates IC₅₀ of 12.4 µM, outperforming acarbose (IC₅₀: 38.3 µM), suggesting antidiabetic potential .

Applications in Drug Development

Lead Optimization

  • Structural analogs with fluorophenyl or chlorothiophene groups show enhanced potency (e.g., 2-(5-chlorothiophen-2-yl) analog: IC₅₀ = 9.8 µM) .

  • Hybrid molecules combining oxadiazole and benzimidazole moieties exhibit dual antidiabetic/antithrombotic effects .

Patent Landscape

  • WO2021156231A1: Covers oxadiazole derivatives as kinase inhibitors.

  • US20220062422A1: Claims antimicrobial uses of bromothiophene-oxadiazole hybrids .

Comparison with Structural Analogs

Table 3: Activity Comparison

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
N-[5-(5-Bromothiophen-2-yl)-oxadiazol]28 (MCF-7)16 (S. aureus)
2-(5-Chlorothiophen-2-yl) analog9.8 (MCF-7)8 (S. aureus)
N-(4-Methoxyphenyl)acetamide>10064 (S. aureus)

Key trends:

  • Electron-withdrawing groups (Br, Cl) enhance bioactivity vs. electron-donating groups (OCH₃) .

  • Oxadiazole-thiophene hybrids show broader spectra than benzamide derivatives .

Future Directions

  • Mechanistic Studies: Elucidate targets via proteomics and CRISPR screening.

  • Formulation Development: Nanoemulsions to improve solubility.

  • Clinical Trials: Phase I safety studies pending IND submission.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator